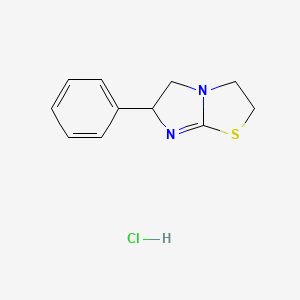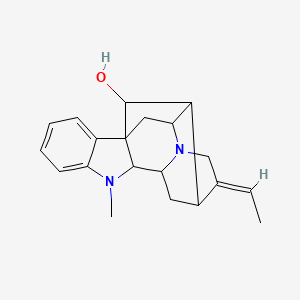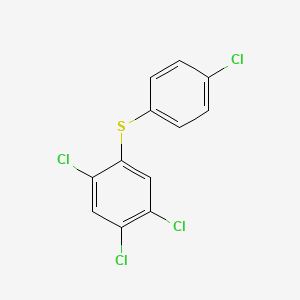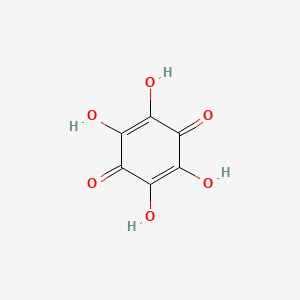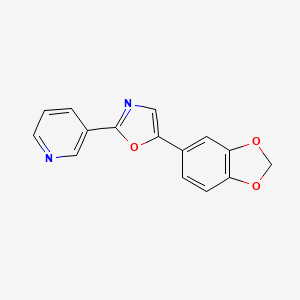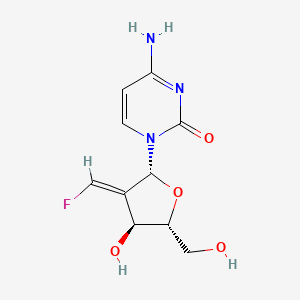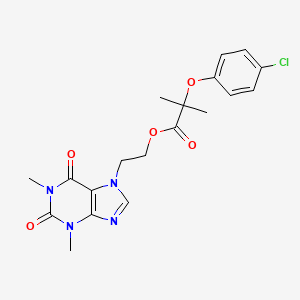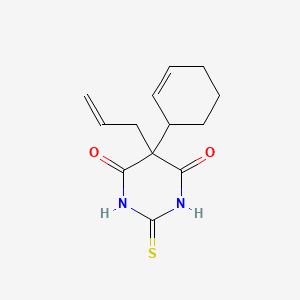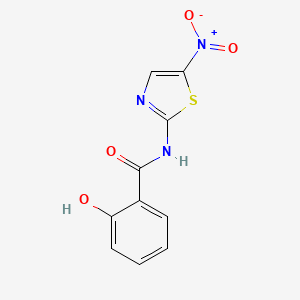
チゾキサニド
概要
説明
科学的研究の応用
Tizoxanide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying thiazolide chemistry and its derivatives.
Biology: Investigated for its antiparasitic and antimicrobial properties.
Medicine: Used in the treatment of parasitic infections such as cryptosporidiosis and giardiasis.
Industry: Employed in the development of new antiparasitic drugs and formulations.
作用機序
チゾキサニドは、ピルビン酸:フェレドキシン/フラボドキシンオキシドレダクターゼ(PFOR)サイクルを阻害することにより効果を発揮し、このサイクルは、さまざまな微生物の嫌気性エネルギー代謝に不可欠です . この阻害は、寄生虫のエネルギー産生の阻害につながり、最終的に寄生虫の死を引き起こします . さらに、チゾキサニドは、細胞膜に病変を誘発し、ミトコンドリア膜を脱分極させることが示されています .
類似の化合物との比較
類似の化合物
ニタゾキサニド: チゾキサニドの母体化合物であり、同様の抗寄生虫特性を持つチアゾリドでもあります.
デニトロチゾキサニド: ニトロ基が修飾されたチゾキサニドの誘導体.
RM 4803、RM 4807、RM 4809、RM 4819: 嫌気性細菌に対する有効性にばらつきがある他のチアゾリド誘導体.
独自性
チゾキサニドは、幅広い寄生虫、細菌、およびウイルスに対する広範囲の活性を持つため、ユニークです . また、チゾキサニドはニタゾキサニドの活性代謝物であり、母体化合物の薬理活性における重要な成分となっています . PFORサイクルを阻害し、膜病変を誘発する能力は、他の抗寄生虫剤とは異なります .
準備方法
合成経路と反応条件
チゾキサニドは、ニタゾキサニドからの加水分解反応によって合成されます。 このプロセスでは、ニタゾキサニドからアセチル基が除去されてチゾキサニドが生成されます . 反応条件としては、通常、水性媒体中の水酸化ナトリウムなどの塩基の使用が含まれます .
工業生産方法
チゾキサニドの工業生産には、ニタゾキサニドの大規模加水分解が伴います。 このプロセスは、最終生成物の高い収率と純度を確保するために最適化されています。 反応は、温度とpHが制御された反応器で行われ、加水分解反応が促進されます .
化学反応解析
反応の種類
チゾキサニドは、以下を含むさまざまな化学反応を起こします。
一般的な試薬と条件
生成される主要な生成物
酸化: スルホキシドおよびスルホン誘導体.
還元: アミン誘導体.
置換: さまざまな置換されたチアゾリド.
科学研究への応用
チゾキサニドは、幅広い科学研究への応用範囲を持っています。
化学反応の分析
Types of Reactions
Tizoxanide undergoes various chemical reactions, including:
Oxidation: Tizoxanide can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert tizoxanide to its amine derivatives.
Substitution: Tizoxanide can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolides.
類似化合物との比較
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide, also a thiazolide with similar antiparasitic properties.
Denitrotizoxanide: A derivative of tizoxanide with modifications in the nitro group.
RM 4803, RM 4807, RM 4809, RM 4819: Other thiazolide derivatives with varying degrees of efficacy against anaerobic bacteria.
Uniqueness
Tizoxanide is unique due to its broad-spectrum activity against a wide range of parasites, bacteria, and viruses . It is also the active metabolite of nitazoxanide, making it a crucial component in the pharmacological activity of the parent compound . Its ability to disrupt the PFOR cycle and induce membrane lesions sets it apart from other antiparasitic agents .
特性
IUPAC Name |
2-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTZUTSGGSRHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169680 | |
| Record name | Tizoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173903-47-4 | |
| Record name | Tizoxanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173903-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tizoxanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173903474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tizoxanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tizoxanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIZOXANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15KFG88UOJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies have shown that Tizoxanide reduces cellular ATP levels in a dose-dependent manner in both uninfected and influenza A and B virus-infected Madin-Darby canine kidney (MDCK) cells []. This decrease in ATP doesn't significantly impact cell viability and appears to be reversible upon removal of Tizoxanide from the culture medium.
A: While not directly demonstrated, the reduction of cellular ATP by Tizoxanide may indirectly suppress pro-inflammatory cytokine production. This is because a decrease in ATP can activate AMP-activated protein kinase (AMPK), which has been shown to suppress the secretion of pro-inflammatory cytokines [].
ANone: Tizoxanide has the molecular formula C10H7N3O4S and a molecular weight of 269.25 g/mol.
ANone: The provided research papers primarily focus on the pharmacological aspects of Tizoxanide. Further studies are needed to evaluate its material compatibility and stability for applications beyond the biomedical field.
ANone: The provided research focuses on the antimicrobial and antiviral properties of Tizoxanide. There's no mention of catalytic activities associated with this compound.
A: Yes, computational methods, specifically molecular docking studies, have been employed to investigate the interaction of Tizoxanide with potential targets, such as the SARS-CoV-2 spike protein [].
A: Yes, researchers have combined experimental solid-state nuclear magnetic resonance (ssNMR) data with theoretical calculations to accurately determine the location of hydrogen atoms in the hydrogen bonds of crystalline Tizoxanide []. This approach provided valuable insights into the influence of intermolecular hydrogen bonding on the molecular structure of Tizoxanide in its solid state.
A: Replacing the nitro group of Tizoxanide with a bromide generally leads to decreased activity against Giardia lamblia []. Similarly, methylation or carboxylation of the benzene ring at position 3 significantly reduces activity, while methylation at position 5 completely abolishes the antiparasitic effect []. These findings highlight the importance of the nitro group and the specific substitution pattern on the benzene ring for the anti-giardial activity of Tizoxanide.
A: Researchers have explored amine salts of Tizoxanide to enhance its solubility []. These salts demonstrated improved aqueous solubility and absorption, indicating their potential for improved pharmacokinetic properties.
A: Formulation of Tizoxanide as amine salts, particularly the ethanolamine salt, has shown promise in enhancing its aqueous solubility and absorption characteristics [].
ANone: The provided research focuses on the pharmacological properties and potential applications of Tizoxanide. Information regarding specific SHE regulations would need to be obtained from relevant regulatory agencies and safety data sheets.
A: Tizoxanide is primarily metabolized in the liver to Tizoxanide glucuronide (TG) through glucuronidation [, , ].
A: The presence of food can influence the pharmacokinetic profile of Tizoxanide. Studies using physiologically-based pharmacokinetic (PBPK) modeling suggest that higher doses of Nitazoxanide might be needed when administered with food to achieve comparable plasma and lung Tizoxanide concentrations to those achieved in the fasted state [].
A: A study comparing two oral suspension formulations of Nitazoxanide (500 mg) in healthy Mexican adults showed that both formulations resulted in similar and relatively rapid absorption of Tizoxanide, with peak plasma concentrations achieved around 2-3 hours post-administration []. This suggests that Nitazoxanide is well-absorbed after oral administration and is efficiently converted to its active metabolite, Tizoxanide.
A: Several analytical methods have been developed and validated for the quantification of Tizoxanide in various biological matrices, including: * High-performance liquid chromatography (HPLC) with UV detection: This method has been used to determine Tizoxanide levels in human urine, plasma, and breast milk []. * HPLC coupled with mass spectrometry (MS/MS): This highly sensitive and specific method allows for the simultaneous quantification of Tizoxanide and its glucuronide metabolite in biological samples, such as mouse plasma []. * Ultra-performance liquid chromatography (UPLC) coupled with MS/MS: This method offers improved sensitivity and shorter analysis times compared to traditional HPLC methods and has been used for Tizoxanide quantification in human plasma []. * High-performance thin-layer chromatography (HPTLC) with densitometry: This method offers a simple, rapid, and cost-effective alternative to HPLC and has been validated for quantifying Tizoxanide in human plasma [].
A: Nitazoxanide and Tizoxanide exhibit potent activity against Helicobacter pylori, including strains resistant to metronidazole [, ]. This suggests that these compounds could be promising candidates for treating H. pylori infections, particularly those resistant to current therapies.
A: Yes, Tizoxanide demonstrates significant in vitro activity against various anaerobic bacterial species, including Bacteroides fragilis, Clostridium difficile, and Clostridium perfringens [, ].
A: Studies have demonstrated that Tizoxanide effectively inhibits Dengue virus type 2 (DENV-2) replication in Vero cells, primarily by interfering with intracellular processes like trafficking, vesicle-mediated transport, and post-translational modifications essential for viral replication [].
A: A study evaluating the potential of Nitazoxanide for H. pylori eradication found no evidence of acquired resistance after exposing strains to the drug []. This suggests that Nitazoxanide might be effective in treating infections caused by strains resistant to other commonly used antibiotics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


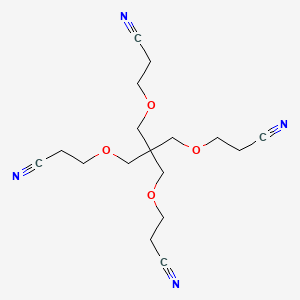
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)
